molecular formula C9H8FNO3 B12099171 Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate

Cat. No.: B12099171
M. Wt: 197.16 g/mol
InChI Key: CWABKHCTPLQVRN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C9H8FNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 5-fluoro-2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate
  • Ethyl 2-(4-fluoropyridin-2-yl)-2-oxoacetate
  • Ethyl 2-(5-chloropyridin-2-yl)-2-oxoacetate

Uniqueness

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is unique due to the position of the fluorine atom on the pyridine ring. This specific positioning enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 5-position also influences its electronic properties, making it more suitable for certain applications in medicinal chemistry and drug design .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate

InChI

InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-4-3-6(10)5-11-7/h3-5H,2H2,1H3

InChI Key

CWABKHCTPLQVRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC=C(C=C1)F

Origin of Product

United States

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